4-Keto 9-cis Retinoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-Tumor Effects
The retinoid 9-cis RA, which is a metabolite of 4-Keto 9-cis Retinoic Acid Methyl Ester, has been reported to induce apoptosis in vitro and inhibit the growth of human neuroblastoma xenografts in vivo . However, the treatment with 9-cis RA at given dosage caused significant toxic side effects .
Neuroblastoma Treatment
Neuroblastoma, the most common extracranial solid tumor in children, may undergo spontaneous differentiation or regression. Retinoic acid regulates growth and differentiation of neuroblastoma cells in vitro, and has shown activity against human neuroblastomas in vivo .
Wound Healing
Experiments have established the wound epidermis as a source of retinoic acid for local cellular interactions in the blastema . This suggests that 9-cis RA could play a role in wound healing and tissue regeneration .
Cell Differentiation
9-cis-Retinoic acid is a vitamin A analog that inhibits cell proliferation and induces cell differentiation . It is an inhibitor of Cox-2 and an activator of RAR α, RAR β, RAR γ, and RXR .
Oligodendrocyte Precursor Cells Differentiation
9-cis-Retinoic acid acts as a ligand for retinoid X receptor gamma (RXRγ) for inducing oligodendrocyte precursor cells differentiation and remyelination .
Induction of Lymphangiogenesis
9-cis-Retinoic acid has been used to induce lymphangiogenesis in lymphatic endothelial cells .
Mechanism of Action
Target of Action
The primary targets of 4-Keto 9-cis Retinoic Acid Methyl Ester are retinoic acid receptors (RAR) and retinoid X receptors (RXR) . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation .
Mode of Action
4-Keto 9-cis Retinoic Acid Methyl Ester interacts with its targets by binding to both RAR and RXR . This binding activates the receptors, which in turn regulate the transcription of genes involved in cell proliferation and differentiation .
Biochemical Pathways
The compound affects the retinoid signaling pathway , which is involved in various biological processes, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . The activation of RAR and RXR by the compound leads to changes in the expression of genes regulated by these receptors, thereby affecting the downstream effects of the retinoid signaling pathway .
Pharmacokinetics
It is known that the compound has a molecular weight of 32820 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 4-Keto 9-cis Retinoic Acid Methyl Ester’s action include the inhibition of cell proliferation and the induction of cell differentiation . These effects are primarily due to the compound’s interaction with RAR and RXR and its impact on the retinoid signaling pathway .
properties
IUPAC Name |
methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8-,16-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFDGSDUILKPM-WNACIYAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Keto 9-cis Retinoic Acid Methyl Ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.